N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-phenoxybenzamide
Description
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-phenoxybenzamide is a thiazole-based benzamide derivative characterized by a thiazole ring substituted at the 4-position with a 4-isopropylphenyl group and an amide linkage to a 4-phenoxybenzoyl moiety. Its design aligns with broader efforts to optimize thiazole derivatives for bioactivity, leveraging substituent effects on solubility, target binding, and metabolic stability .
Properties
IUPAC Name |
4-phenoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c1-17(2)18-8-10-19(11-9-18)23-16-30-25(26-23)27-24(28)20-12-14-22(15-13-20)29-21-6-4-3-5-7-21/h3-17H,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZAUOIBRFKPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-phenoxybenzamide typically involves the reaction of 4-isopropylphenylthiazole with 4-phenoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-phenoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes in bacteria and fungi, leading to their death . The compound’s anti-inflammatory and antitumor effects are believed to be due to its ability to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-phenoxybenzamide with analogous thiazole derivatives reported in recent studies, focusing on structural variations, physicochemical properties, and bioactivity.
Structural and Physicochemical Comparisons
Key Observations :
- Spectral Signatures : The absence of C=O IR bands in triazole derivatives (e.g., 7–9 in ) contrasts with strong carbonyl signals (1663–1682 cm−1) in benzamide-linked thiazoles, confirming structural integrity in the target compound’s class .
- Thermal Stability : High melting points (e.g., 157–158°C for 13e ) suggest crystalline stability in carboxamide derivatives, which may extend to the target compound if similar packing interactions exist .
Pharmacological Comparisons
Key Observations :
- Activity Trends : Pyridinyl and trimethoxyphenyl substituents (e.g., 4h , 13e ) correlate with antifungal and enzymatic inhibition, suggesting that the target compound’s isopropylphenyl group might favor kinase or protease targeting .
Biological Activity
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-phenoxybenzamide is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a thiazole ring linked to a phenoxybenzamide moiety, which contributes to its biological activity. The presence of the isopropyl group on the phenyl ring enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has demonstrated both antibacterial and antifungal properties. Studies show that it inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .
- Anti-inflammatory Effects : this compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
- Antitumor Properties : Preliminary research indicates that this compound may possess antitumor activity. It has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole moiety interacts with various enzymes, inhibiting their activity. This interaction disrupts essential metabolic processes in target organisms, leading to their death .
- Cell Signaling Modulation : The compound may modulate cell signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects .
Data Table: Summary of Biological Activities
Case Studies
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Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL, demonstrating significant antibacterial activity. -
Case Study on Anti-inflammatory Properties :
In a controlled experiment involving human macrophages, treatment with the compound resulted in a 40% reduction in TNF-alpha production compared to untreated controls, highlighting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
